2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate is a useful research compound. Its molecular formula is C20H19N3O7 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.12229995 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorogenic Substrates for Enzyme Assays
2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate, or structurally similar compounds, have been utilized in the development of fluorogenic substrates for enzyme assays. These substrates offer a sensitive method for the detection and quantification of enzyme activity, such as proteolytic enzymes, by producing a fluorescent signal upon enzymatic cleavage. For instance, Carmel and Yaron (1978) synthesized and applied an N-acyltripeptide as a substrate for the assay of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase, demonstrating the compound's utility in enzyme activity determination due to its fluorescence properties upon enzymatic action (Carmel & Yaron, 1978).
Synthesis of Bioactive Compounds
The compound has been involved in the synthesis of bioactive molecules, including precursors to tryptophan and potent inhibitors. Tanaka, Yasuo, and Torii (1989) described the selective conversion of a related nitrophenyl compound to create a potent tryptophan precursor, showcasing the compound's role in synthesizing important biological molecules (Tanaka, Yasuo, & Torii, 1989).
Studies on Lipid Bilayers
Investigations into the behavior of lipid bilayers have utilized derivatives of this compound to understand membrane dynamics. Alakoskela and Kinnunen (2001) employed a nitrobenzoxadiazolyl group, a component similar to the nitrophenyl moiety, to study the redox reaction on lipid bilayer surfaces, demonstrating its application in elucidating membrane properties (Alakoskela & Kinnunen, 2001).
Development of Liquid Crystal Materials
Compounds with nitrophenyl groups have been explored for their liquid crystalline properties, contributing to the development of materials with specific optical characteristics. Abboud, Lafta, and Tomi (2017) synthesized mesogenic materials bearing a nitro terminal group, highlighting the impact of the nitro group on the liquid crystalline behavior of these compounds (Abboud, Lafta, & Tomi, 2017).
Photoremovable Protecting Groups
The nitrophenyl moiety, similar to that found in this compound, has been used in the development of photoremovable protecting groups for sensitive synthetic applications. Pillai (1980) reviewed the use of light-sensitive protecting groups, including nitrophenyl derivatives, for the synthesis of organic compounds, providing an avenue for the controlled release of protected functional groups upon light exposure (Pillai, 1980).
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7/c1-13-5-7-14(8-6-13)20(27)22-10-18(25)21-11-19(26)30-12-17(24)15-3-2-4-16(9-15)23(28)29/h2-9H,10-12H2,1H3,(H,21,25)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTOJUNLOQTWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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